molecular formula C11H14ClNO3S B5837581 1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine

1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine

Cat. No. B5837581
M. Wt: 275.75 g/mol
InChI Key: XVWGOYDSGXMKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidine derivatives. It is also known as CSP or Compound 1. This compound has been the subject of several scientific studies due to its potential applications in the field of medicine.

Scientific Research Applications

1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting these enzymes, this compound may reduce inflammation, pain, and cancer cell growth.
Biochemical and physiological effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine in lab experiments is its potential to inhibit the growth of cancer cells. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route.

Future Directions

There are several future directions for research on 1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride and pyrrolidine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWGOYDSGXMKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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